N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide
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Overview
Description
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorophenyl group, an oxazole ring, and a dimethylphenoxy group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Synthesis of 3,4-difluoroaniline: This can be achieved through the fluorination of aniline using appropriate fluorinating agents.
Formation of the oxazole ring: The 3,4-difluoroaniline is then reacted with glyoxal and ammonium acetate to form the oxazole ring.
Attachment of the dimethylphenoxy group: The oxazole intermediate is then reacted with 3,5-dimethylphenol in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide
- N-[3-(3,4-difluorophenyl)-1,2-thiazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide
- N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenyl)propanamide
Uniqueness
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, while the oxazole ring contributes to its biological activity.
Properties
Molecular Formula |
C20H18F2N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C20H18F2N2O3/c1-11-6-12(2)8-15(7-11)26-13(3)20(25)23-19-10-18(24-27-19)14-4-5-16(21)17(22)9-14/h4-10,13H,1-3H3,(H,23,25) |
InChI Key |
HVJCOCYPBXPYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F)C |
Origin of Product |
United States |
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